Lower Lipophilicity vs. Tranylcypromine for CNS Tuning
The computed XLogP of 2-(morpholin-4-yl)cyclopropan-1-amine is -0.8, representing a reduction of approximately 2.3 log units compared to tranylcypromine (trans-2-phenylcyclopropan-1-amine), which has a cLogP of +1.5 . This substantial decrease in lipophilicity is driven by the replacement of the phenyl ring with a morpholine moiety containing an electronegative ether oxygen. In the context of CNS drug design, where optimal LogP values for brain penetration typically fall between 1 and 3, this difference positions 2-(morpholin-4-yl)cyclopropan-1-amine-derived compounds as candidates for either peripherally restricted agents or CNS-targeted molecules requiring additional lipophilic substitution .
| Evidence Dimension | Partition coefficient (LogP) — lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = -0.8 (computed) |
| Comparator Or Baseline | Tranylcypromine: cLogP = +1.5 (computed) |
| Quantified Difference | ΔLogP ≈ -2.3 log units |
| Conditions | Computed values: PubChem XLogP3-AA for target compound; Probes & Drugs Portal cLogP for tranylcypromine |
Why This Matters
A 2.3 log unit reduction in LogP translates to an approximately 200-fold decrease in octanol-water partition coefficient, fundamentally altering the compound's distribution profile and enabling procurement decisions based on the desired CNS exposure of the final drug candidate.
- [1] PubChem. 2-(Morpholin-4-yl)cyclopropan-1-amine, CID 79671287: XLogP3-AA = -0.8. National Center for Biotechnology Information, 2024. View Source
- [2] Probes & Drugs Portal. (+)-Tranylcypromine (PD013254): cLogP = 1.5. View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. View Source
